Product packaging for 7-O-DeMethyl alpha-Narcotine(Cat. No.:)

7-O-DeMethyl alpha-Narcotine

Cat. No.: B15129543
M. Wt: 399.4 g/mol
InChI Key: ICGJAAVPMLXDHF-UHFFFAOYSA-N
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Description

Contextualization within Phthalideisoquinoline Alkaloids Research

7-O-DeMethyl alpha-Narcotine belongs to the phthalideisoquinoline structural subgroup of benzylisoquinoline alkaloids. This class of natural products is characterized by a fusion of a phthalide (B148349) (isobenzofuranone) ring system with a tetrahydroisoquinoline moiety. The parent compound, alpha-narcotine (more commonly known as noscapine), is a well-known member of this family, isolated from species of the Papaveraceae (poppy) family. wikipedia.org Research into phthalideisoquinoline alkaloids is significant due to their diverse biological activities. While noscapine (B1679977) itself has a long history of use as a cough suppressant, the discovery of its anticancer properties has spurred extensive investigation into its derivatives, including this compound, to develop more potent therapeutic agents. nih.govnih.gov

Academic Nomenclature and Chemical Identity

The precise identification of a chemical compound is fundamental in scientific discourse. This section details the formal naming conventions and classifications for this compound.

The formal systematic name for this compound is (3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H- nih.govsynzeal.comdioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one. nih.gov The stereochemical designators (3S) and (5R) are crucial for defining the specific three-dimensional arrangement of the atoms within the molecule, which is critical for its biological activity. The molecule has a molecular formula of C₂₁H₂₁NO₇ and a molecular weight of approximately 399.39 g/mol . nih.govcymitquimica.com

In scientific literature and chemical databases, this compound is referred to by several synonyms. These include O-Desmethyl Noscapine and 7-Hydroxy-alpha-narcotine. synzeal.comnih.govcymitquimica.com It is classified as a noscapinoid, a term designating the family of compounds that are structurally derived from noscapine. cymitquimica.comchemicalbook.com This classification places it within the broader group of microtubule-binding agents. chemicalbook.comchemicalbook.com

Research Significance and Historical Context

The scientific interest in this compound is intrinsically linked to the history and properties of its precursor, noscapine, and the ongoing search for novel anticancer agents.

This compound is a direct derivative of alpha-narcotine (noscapine). chemicalbook.comchemicalbook.com The chemical name itself indicates the structural modification: the "7-O-DeMethyl" prefix signifies the removal of a methyl group from the oxygen atom at the 7th position of the isobenzofuranone ring of the noscapine molecule, which is replaced by a hydroxyl group. synzeal.comnih.gov This seemingly minor alteration is a key focus of structure-activity relationship (SAR) studies, where researchers modify a lead compound like noscapine to potentially enhance its desired biological activities or explore the chemical space for improved properties. The development of such analogues is a common strategy in medicinal chemistry to create more potent or selective drugs. nih.govacs.org

Noscapine was identified in the late 1990s as a compound that could interact with tubulin, a protein that polymerizes to form microtubules. nih.gov Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is responsible for chromosome segregation during cell division. nih.gov Unlike some other microtubule-targeting drugs that cause either massive polymerization or depolymerization, noscapine and its derivatives, the noscapinoids, subtly alter microtubule dynamics, leading to an arrest of the cell cycle in the mitotic phase and subsequently inducing apoptosis (programmed cell death) in cancer cells. nih.govnih.govchemicalbook.com

This compound, as a noscapinoid, is investigated within this context. cymitquimica.comchemicalbook.com The research into noscapinoids aims to develop compounds with improved efficacy and potency compared to the parent molecule, noscapine, which often requires higher concentrations to achieve its anticancer effects. nih.gov The collective goal of this research is to create novel microtubule-targeting agents for cancer therapy, and the study of derivatives like this compound is a crucial part of this endeavor. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO7 B15129543 7-O-DeMethyl alpha-Narcotine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)18-11-4-5-12(25-2)17(23)15(11)21(24)29-18/h4-5,8,16,18,23H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGJAAVPMLXDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)O)C(=O)O4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for 7-O-DeMethyl alpha-Narcotine

Total synthesis of this compound, also known as 7-hydroxynoscapine, is most commonly approached by first synthesizing the parent compound, α-narcotine (noscapine), followed by a selective demethylation step. nih.gov The synthesis of the core noscapine (B1679977) structure is a significant challenge, requiring precise control over the assembly of its two main heterocyclic components.

The most direct route to this compound is the selective demethylation of noscapine at the C-7 position of the benzofuranone ring system. nih.gov Research has identified that this modification can significantly impact the molecule's biological activity. nih.gov

A specific and efficient method for this transformation has been optimized to avoid the use of harsh reagents and simplify the purification process. nih.gov This strategy employs a mixture of sodium azide (B81097) (NaN₃) and sodium iodide (NaI) in anhydrous dimethylformamide (DMF). nih.gov Heating this mixture with noscapine allows for the selective cleavage of the methyl ether at the 7-position. nih.gov The discovery of a novel regio- and stereoselective O-demethylation process has also paved the way for the synthesis of various O-alkylated analogues, which begins with the creation of the 7-hydroxy intermediate. acs.org

Table 1: Optimized Conditions for Regioselective O-Demethylation of alpha-Narcotine

ReagentsSolventTemperatureDurationProductReference
Sodium Azide (NaN₃), Sodium Iodide (NaI)Anhydrous Dimethylformamide (DMF)140°C4 hoursThis compound (7-hydroxy noscapine) nih.gov

While a direct biomimetic synthesis for this compound has not been extensively detailed, significant progress has been made in the biosynthesis of its parent, noscapine, which provides the essential molecular framework. Scientists have successfully reconstructed the entire noscapine biosynthetic pathway in yeast (Saccharomyces cerevisiae). pnas.org This groundbreaking work involves assembling over 30 enzymes from various organisms, including plants, bacteria, and mammals. pnas.org

Key plant enzymes in this pathway include several cytochrome P450s (CYP82Y1, CYP82X1, CYP82X2), an O-methyltransferase (OMT), an acetyltransferase (AT1), and a carboxylesterase (CXE1), which together convert the precursor (S)-N-methylcanadine into noscapine. pnas.orggoogle.com This biosynthetic platform could be adapted in a chemoenzymatic approach, where the enzymatically produced noscapine is then subjected to the chemical regioselective demethylation described previously to yield this compound. Computer-assisted planning tools are being developed to design such efficient chemoenzymatic routes by evaluating the synthetic potential of both biocatalysis and chemocatalysis for each step. chemrxiv.org

Synthesis of Key Intermediates

The total synthesis of the noscapine scaffold relies on the independent construction of its two primary heterocyclic moieties—the benzofuranone and isoquinoline (B145761) fragments—followed by their stereoselective coupling.

The benzofuranone portion of the molecule, known as meconine (6,7-dimethoxyisobenzofuran-1(3H)-one) when unsubstituted at the 3-position, is a crucial intermediate. researchgate.net Convergent total syntheses of noscapine often begin with simple, commercially available materials to construct this fragment. clockss.org

One established route starts with 2,3-dimethoxybenzoic acid. clockss.orgwipo.int In a one-pot reaction, this starting material is condensed with glyoxylic acid to produce 6,7-dimethoxyphthalide-3-carboxylic acid, which is a versatile precursor for the benzofuranone moiety. wipo.intresearchgate.net An alternative strategy involves the preparation of a 3-trimethylsilyl-meconin derivative, which is activated for subsequent coupling reactions. clockss.org

The isoquinoline fragment of noscapine is a substituted tetrahydroisoquinoline known as cotarnine (B190853). researchgate.net The Bischler-Napieralski reaction stands out as one of the most powerful and frequently used methodologies for constructing the 3,4-dihydroisoquinoline (B110456) core, which can then be reduced to the required tetrahydroisoquinoline. researchgate.netjk-sci.comnrochemistry.comorganic-chemistry.org

This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comnrochemistry.com The reaction is an electrophilic aromatic substitution, and its efficiency is enhanced by the presence of electron-donating groups on the aromatic ring, as is the case for the noscapine precursor. jk-sci.comnrochemistry.com In a total synthesis of (±)-α-noscapine, the isoquinoline intermediate was successfully prepared starting from piperonal (B3395001) and 2,2-dimethoxyethanamine, utilizing the Bischler-Napieralski reaction as a key cyclization step. clockss.org To overcome challenges with regioselectivity in the cyclization, strategies using blocking groups have also been developed to ensure the correct isomer is formed. wipo.int

The final and most delicate step in constructing the core structure is the stereoselective formation of the C-C bond linking the benzofuranone and isoquinoline moieties. Natural α-narcotine possesses a specific (S,R) stereochemistry at the two chiral centers connecting the rings, and achieving this configuration is paramount. researchgate.net

Synthetic routes often result in a mixture of diastereomers, namely the erythro (α-noscapine) and threo (β-noscapine) forms, which must be separated. clockss.org To control this, diastereoselective strategies have been developed.

Condensation Approach: A convergent synthesis of (±)-α-noscapine was achieved through the condensation of a 3-trimethylsilyl-meconin derivative with an iodized cotarnine salt derivative. clockss.orgresearchgate.net

Iminium Ion Addition: Another sophisticated approach involves the diastereoselective addition of a 1-siloxy-isobenzofuran (the enol ether equivalent of the benzofuranone) to an iminium ion derived from the isoquinoline fragment. researchgate.net

While modern cross-coupling reactions like the Suzuki coupling and photoredox/nickel dual catalysis have been employed to create novel analogues by modifying the noscapine periphery (e.g., at the 9'-position), the core assembly still relies on these classical but highly specialized condensation and addition reactions. nih.govnih.gov

Development of this compound Analogues and Derivatives

The generation of analogues and derivatives from the basic this compound scaffold is a key strategy for exploring its chemical and biological potential. This often involves leveraging synthetic routes established for noscapine.

Research into the modification of the noscapine skeleton provides a direct blueprint for the derivatization of this compound. The primary sites for modification include the isoquinoline N-methyl group (at position 6'), the benzofuranone ring (specifically at the 7-position where demethylation occurs), and the isoquinoline aromatic ring (at position 9'). nih.govnih.govacs.org

A foundational step for many derivatizations is the demethylation at the nitrogen atom to produce N-nornoscapine. nih.govnih.gov This intermediate serves as a versatile precursor for a wide array of functionalizations. For instance, reaction of N-nornoscapine with alkyl halides, acid chlorides, isocyanates, and chloroformates yields N-alkyl, N-acyl, N-carbamoyl, and N-carbamate derivatives, respectively. nih.govsigmaaldrich.com

Another key strategy involves the selective O-demethylation at the 7-position of the benzofuranone ring to produce 7-hydroxy noscapine, the direct precursor to this compound. nih.gov This phenolic hydroxyl group can then be used as a handle for further modifications. For example, a series of carbamate (B1207046) esters have been synthesized by reacting the 7-hydroxy intermediate with various isocyanates. nih.gov

More advanced techniques like photoredox/nickel dual catalysis have been employed to introduce diverse alkyl and cycloalkyl groups onto the aromatic ring of the noscapine structure, specifically at the 9'-position after an initial bromination step. nih.govacs.orgacs.org This method enhances the sp³ character of the molecule, a desirable trait in medicinal chemistry. nih.gov The synthesis begins with the bromination of noscapine to 9'-bromonoscapine, which is then converted to 9'-bromo-N-nornoscapine. nih.govacs.org A protective group, such as a Boc group, is often added to the nitrogen before the catalytic coupling reaction. nih.govacs.org

Table 1: Examples of Targeted Structural Modifications on the Narcotine Scaffold
Modification SiteReagents/Reaction TypeResulting Functional Group/DerivativeReference
N-6' (Nitrogen)Demethylation (e.g., H₂O₂, FeSO₄)N-nor (secondary amine) nih.govnih.gov
N-6' (from N-nor)Alkylation (Alkyl halides)N-alkyl derivatives nih.gov
N-6' (from N-nor)Acylation (Acid chlorides)N-acyl derivatives nih.gov
N-6' (from N-nor)Carbamoylation (Isocyanates)N-carbamoyl derivatives nih.gov
C-7 (Benzofuranone)O-Demethylation (e.g., NaI, NaN₃, DMF)7-hydroxy (phenolic) nih.gov
C-7 (from 7-hydroxy)Carbamate ester formation (Isocyanates, DMAP)7-O-carbamate esters nih.gov
C-9' (Isoquinoline)Bromination followed by Photoredox/Nickel dual catalysis9'-(hetero)alkyl and (hetero)cycloalkyl derivatives nih.govacs.org

Conjugation of the core molecule with other chemical entities, such as amino acids, is a recognized strategy to alter its physicochemical properties. Prodrugs are designed to metabolically convert to the active compound in vivo.

Amino acid conjugates of noscapine have been synthesized, providing a template for similar modifications to this compound. In one approach, amino acids were coupled to the 9-position of noscapine after introducing a hydroxymethylene group via a Blanc reaction. nih.gov The coupling was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid of the amino acid to form an intermediate that readily reacts with the hydroxyl group on the noscapine derivative. nih.gov Another strategy involves conjugating amino acids at the 6'-position after N-demethylation, using coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.govacs.org These methods have successfully produced conjugates like noscapine-tryptophan and noscapine-phenylalanine. nih.govnih.gov

The synthesis of prodrugs often involves masking key functional groups. For example, masking a phenolic hydroxyl group, such as the one in this compound, with a carbamate ester is a common prodrug strategy. nih.gov The ester linkage is designed to be cleaved by endogenous esterases, releasing the active hydroxy compound.

Chiral Resolution and Enantiopurification Techniques

Alpha-Narcotine is a chiral molecule, existing as a pair of enantiomers. The separation of these enantiomers is crucial as they can exhibit different biological activities. nih.gov The techniques used for the resolution of racemic narcotine are directly applicable to its derivatives, including this compound.

One of the most established methods for chiral resolution on a large scale is the formation of diastereomeric salts. ntnu.nopharmtech.com This technique involves reacting the racemic mixture (e.g., of an amine or carboxylic acid) with a single, pure enantiomer of a second chiral compound, known as a resolving agent. pharmtech.com This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, such as solubility. pharmtech.com This difference allows for their separation by methods like fractional crystallization. unchainedlabs.com Once the diastereomers are separated, the resolving agent is cleaved, yielding the pure enantiomers of the original compound. The success of this method depends on finding a suitable resolving agent that forms crystalline salts with a significant solubility difference between the two diastereomers. ntnu.norsc.org

Table 2: Common Chiral Resolving Agents and Principles
Resolving Agent ClassExamplesPrinciple of SeparationReference
Chiral AcidsTartaric acid derivatives (e.g., Dibenzoyltartaric acid), Mandelic acidForms diastereomeric salts with racemic bases. rsc.orgnih.gov
Chiral BasesBrucine, Strychnine, Chiral amino alcohols (e.g., trans-1-amino-2-indanol)Forms diastereomeric salts with racemic acids. unchainedlabs.com
Separation MethodFractional crystallization based on differential solubility of diastereomers. ntnu.nopharmtech.com

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. youtube.comslideshare.net The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus leading to their separation. nih.govyoutube.comsigmaaldrich.com

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. slideshare.netnih.gov The choice of CSP and the mobile phase composition are critical for achieving effective separation. nih.gov For noscapine and its analogues, both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods have been developed. A chiral stationary phase based on a noscapine derivative itself has been synthesized and shown to be effective in separating enantiomers of various compounds, highlighting the molecule's potential as a chiral selector. nih.gov

An alternative, indirect chromatographic approach involves derivatization with a chiral derivatizing agent (also known as a chiral auxiliary). slideshare.net In this method, the enantiomeric mixture is reacted with a pure chiral auxiliary to form diastereomers, which can then be separated on a standard, non-chiral chromatography column. slideshare.net

Table 3: Chiral Stationary Phases (CSPs) for Enantioseparation
CSP TypeDescriptionMechanism of InteractionReference
Polysaccharide-basedDerivatives of cellulose and amylose coated or immobilized on a silica (B1680970) support.Involves hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polymer. slideshare.net
Protein-basedProteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) are immobilized on silica.Complex combination of hydrophobic and polar interactions within the protein's chiral binding sites. slideshare.net
Cyclodextrin-basedCyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.Inclusion complexation where one enantiomer fits better into the chiral cavity. nih.gov
Pirkle-type (Brush-type)Small chiral molecules (e.g., amino acid derivatives) are covalently bonded to the silica surface.Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. slideshare.net
Alkaloid-basedA chiral selector derived from an alkaloid, such as a noscapine derivative, is attached to a solid support.Utilizes multiple π-acceptor, hydrogen bond acceptor, and ionic sites for interaction. nih.gov

Iii. Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Narcotine Biosynthesis

The journey to narcotine, and by extension 7-O-DeMethyl alpha-Narcotine, begins with the convergence of two distinct pathways originating from the amino acid L-tyrosine.

Early radiolabeling studies were instrumental in identifying the foundational building blocks of narcotine. These experiments demonstrated that the biosynthesis of the narcotine scaffold involves the condensation of a tyramine (B21549) unit with a derivative of protocatechuic aldehyde.

Tyramine Moiety: L-tyrosine undergoes decarboxylation, a reaction catalyzed by tyrosine decarboxylase, to yield tyramine. nih.govnih.gov This tyramine molecule forms one of the core structural components of the resulting alkaloid.

Protocatechuic Aldehyde Moiety: The second precursor is derived from L-tyrosine through a more complex series of transformations. This part of the pathway ultimately provides the phthalide (B148349) portion of the narcotine molecule.

These two precursor molecules then combine to form the central intermediate, (S)-norcoclaurine, which serves as the entry point into the broader benzylisoquinoline alkaloid (BIA) biosynthetic pathway.

Following the initial condensation, the (S)-norcoclaurine molecule undergoes a series of enzymatic modifications, with O-methyltransferases (OMTs) playing a pivotal role. nih.govnih.gov Methylation, the addition of a methyl group, is a crucial step in diversifying the structure and function of benzylisoquinoline alkaloids. nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov

The pathway to narcotine involves several specific O-methylation steps catalyzed by different OMTs. These enzymes exhibit high substrate and regioselectivity, ensuring the correct placement of methyl groups on the alkaloid backbone. For instance, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are key enzymes in the initial stages of the pathway. nih.gov The biosynthesis of narcotine specifically requires the activity of narcotoline-4'-O-methyltransferase, which may function as a heterodimer. nih.gov

The fully methylated intermediate then undergoes further complex enzymatic reactions, including hydroxylations and ring rearrangements, to ultimately form narcotine. The entire biosynthetic pathway from the simple alkaloid norlaudanosoline to noscapine (B1679977) has been reconstituted in yeast, involving 16 heterologous plant enzymes. nih.gov

Proposed Biosynthetic Origin of this compound

The existence of this compound suggests a further enzymatic modification of the narcotine molecule itself, or an intermediate late in the biosynthetic pathway.

The most plausible explanation for the formation of this compound is the action of a specific O-demethylase enzyme. Demethylation is a known reaction in plant secondary metabolism, often catalyzed by enzymes such as 2-oxoglutarate/Fe(II)-dependent dioxygenases (2OGDs) or cytochrome P450 monooxygenases. nih.gov These enzymes can remove a methyl group from a methoxy (B1213986) substituent, resulting in a hydroxyl group.

In the context of benzylisoquinoline alkaloids, 2OGDs have been identified as responsible for the O-demethylation steps in morphine biosynthesis in Papaver somniferum. nih.gov It is therefore highly probable that a similar enzyme, with specificity for the 7-O-methyl group of narcotine, is responsible for the formation of this compound. The proposed mechanism involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde. nih.gov

The formation of this compound can be viewed as a branching point or a metabolic shunt from the main narcotine biosynthetic pathway. It is possible that narcotine is not the direct substrate for the demethylase, but rather an earlier intermediate in the pathway is demethylated and then proceeds through the remaining biosynthetic steps to yield this compound. However, the demethylation of the final product, narcotine, is a more direct and likely route.

The presence and activity of such demethylase enzymes can be influenced by various factors, including developmental stage, environmental conditions, and the genetic background of the plant. This could explain the relatively low abundance of this compound compared to its methylated precursor, narcotine.

Molecular Biology and Genetic Engineering of Biosynthetic Pathways

The advent of molecular biology and genetic engineering has provided powerful tools to investigate and manipulate alkaloid biosynthetic pathways. uwec.edunih.gov The genes encoding the enzymes of the noscapine pathway have been discovered to be clustered on the genome of P. somniferum. nih.gov This genomic organization facilitates the coordinated regulation of the pathway.

Researchers have successfully reconstituted the entire 14-step biosynthetic pathway of noscapine from norlaudanosoline in Saccharomyces cerevisiae (yeast) by expressing 16 heterologous plant enzymes. nih.gov This achievement not only confirms the identity and function of the involved enzymes but also opens the door for the microbial production of noscapine and related compounds.

Furthermore, techniques like CRISPR/Cas9 could be employed to either knockout or downregulate the expression of the putative 7-O-demethylase enzyme in Papaver somniferum. bio-conferences.org This would likely lead to a decrease in the accumulation of this compound and a corresponding increase in narcotine levels, providing definitive proof of the enzyme's role. Conversely, overexpression of this demethylase, either in the native plant or in a heterologous system like yeast, could lead to the increased production of this compound, potentially enabling the synthesis of this and other novel alkaloid derivatives. nih.gov

Gene Identification and Cloning for Relevant Enzymes

The genes responsible for noscapine and narcotoline (B1219713) biosynthesis in Papaver somniferum are largely organized into a remarkable gene cluster. nih.govwhiterose.ac.uk This co-localization facilitates the coordinated expression of the pathway enzymes. The identification and cloning of these genes have been achieved through a combination of transcriptomic analysis, comparative genomics, and functional characterization.

Researchers compared the transcriptomes of high-noscapine-accumulating poppy chemotypes with those that are noscapine-free. This approach led to the identification of several candidate genes whose expression was tightly correlated with noscapine (and therefore narcotoline) production. researchgate.net Among the key enzymes identified are several cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

A pivotal enzyme in the pathway is N-methylcanadine 1-hydroxylase (CYP82Y1). researchgate.netnih.gov This enzyme catalyzes the first committed step in the conversion of the protoberberine alkaloid (S)-N-methylcanadine towards the secoberberine backbone of narcotoline and noscapine. researchgate.net The function of CYP82Y1 was confirmed through virus-induced gene silencing (VIGS) in opium poppy. When CYP82Y1 expression was suppressed, a significant decrease in narcotoline and noscapine levels was observed, with a concurrent accumulation of upstream precursors like N-methylcanadine. researchgate.net

Other crucial enzymes have also been identified and cloned, including those responsible for the series of hydroxylations, methylations, and ring-opening reactions that form the narcotoline molecule. The table below summarizes some of the key enzymes identified and cloned from the noscapine/narcotoline biosynthetic pathway.

Table 1: Key Enzymes in the Biosynthesis of Narcotoline Precursors

Enzyme Name Abbreviation Gene/Enzyme Family Function in Pathway
Scoulerine-9-O-methyltransferase PSMT1 O-Methyltransferase Catalyzes the 9-O-methylation of (S)-scoulerine to produce (S)-tetrahydrocolumbamine. whiterose.ac.uk
Canadine Synthase CYP719A21 Cytochrome P450 Catalyzes the conversion of (S)-tetrahydrocolumbamine to (S)-canadine. portlandpress.com
N-Methylcanadine 1-Hydroxylase CYP82Y1 Cytochrome P450 Catalyzes the 1-hydroxylation of (S)-N-methylcanadine, a key committed step. researchgate.netportlandpress.com
- CYP82X2 Cytochrome P450 Involved in subsequent oxidative reactions in the pathway. nih.gov
Narcotoline-7-O-methyltransferase - O-Methyltransferase While the focus is on narcotoline's formation, the enzyme that converts it to noscapine is crucial. Its identification confirms narcotoline as the immediate precursor.

The cloning of the cDNAs for these enzymes is a fundamental prerequisite for their detailed characterization and for their use in biocatalytic production systems. nih.gov

Heterologous Expression for Biocatalytic Production

Following the identification and cloning of the relevant biosynthetic genes, heterologous expression has become a powerful tool for both functional validation and the production of narcotoline and related compounds. dtu.dk This involves introducing the plant genes into a more easily manageable host organism, such as the yeast Saccharomyces cerevisiae or the plant Nicotiana benthamiana, to reconstitute the metabolic pathway. nih.govnih.gov

The entire biosynthetic pathway from simple precursors to noscapine has been successfully engineered in yeast. whiterose.ac.uk This remarkable feat of synthetic biology required the co-expression of numerous enzymes from poppy, as well as enzymes from other organisms and engineered variants, to optimize the flow of metabolites through the pathway. By expressing the entire gene cluster, yeast can be turned into a microbial factory for producing these complex alkaloids. nih.gov

In these systems, the production of 7-O-demethyl-alpha-narcotine (narcotoline) is an intermediate step. The final conversion to noscapine is catalyzed by a specific O-methyltransferase. By omitting or modifying this final enzyme, the pathway can be engineered to accumulate narcotoline specifically. This approach offers a promising alternative to agricultural cultivation for producing specific, high-value alkaloids. whiterose.ac.uk It also provides a platform for generating novel derivatives of these compounds through metabolic engineering. portlandpress.com

The table below provides examples of heterologous systems used to study and produce enzymes and compounds from the narcotoline/noscapine pathway.

Table 2: Heterologous Expression Systems for Narcotoline/Noscapine Pathway

Host Organism Expressed Genes/Enzymes Purpose / Outcome
Saccharomyces cerevisiae (Yeast) CYP82Y1, PSMT1, and other pathway enzymes Functional characterization of enzymes and reconstitution of the entire noscapine pathway for microbial production. whiterose.ac.uknih.gov
Nicotiana benthamiana CYP96T1 and other pathway enzymes Transient expression to rapidly test gene function and reconstitute parts of the biosynthetic pathway in planta. nih.gov
Escherichia coli O-Methyltransferases (OMTs) Production and purification of individual enzymes for in vitro biochemical assays and structural studies.

These biocatalytic approaches not only pave the way for sustainable and controlled production of valuable pharmaceuticals but also allow for a deeper understanding of the complex enzymatic machinery that plants have evolved. nih.gov

Iv. Advanced Analytical Chemistry and Structural Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular architecture of 7-O-DeMethyl alpha-Narcotine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed map of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. While specific, dedicated NMR studies on isolated this compound are not widely published, extensive data for its parent compound, noscapine (B1679977) hydrochloride, provide a robust framework for its characterization. bmrb.io The structure of this compound differs from noscapine only by the substitution of a hydroxyl group for a methoxy (B1213986) group at the C7 position on the isobenzofuranone ring system.

This single change induces predictable shifts in the NMR spectra. In the ¹H NMR spectrum, the sharp singlet corresponding to the C7-OCH₃ protons in noscapine (typically around 3.8-3.9 ppm) would be absent. In its place, a new, broader singlet corresponding to the phenolic C7-OH proton would appear, with a chemical shift that can vary depending on the solvent and concentration. In the ¹³C NMR spectrum, the resonance for C7 would shift significantly, and the carbon signal for the methoxy group would be absent.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning all proton and carbon signals by revealing proton-proton and proton-carbon correlations through one or more bonds. The data from noscapine serves as a direct template for interpreting the spectra of its 7-O-demethylated analog.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Noscapine (as Hydrochloride in DMSO-d₆) and Predicted Changes for this compound Data for Noscapine sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001281. bmrb.io

Atom Noscapine ¹³C (ppm) Noscapine ¹H (ppm) Predicted Change for this compound
C145.5-Minor shift
C5117.87.27 (d)Minor shift
C6118.96.47 (d)Minor shift
C7148.0-Significant upfield shift (loss of O-alkyl deshielding)
C8151.9-Significant downfield shift (para to new -OH)
C1'80.85.53 (d)Minor shift
C3'61.4-Minor shift
C4'59.2-Minor shift
C4a'131.3-Minor shift
C5'100.76.01 (s)Minor shift
C6'-N48.92.54 (m)Minor shift
N-CH₃42.42.43 (s)Minor shift
C6-OCH₃56.43.80 (s)Minor shift
C7-OCH₃60.43.87 (s)Signal absent in both ¹H and ¹³C spectra
C7-OH--New broad singlet in ¹H spectrum
C8'-OCH₃56.43.96 (s)Minor shift
O-CH₂-O102.36.15 (d)Minor shift

This table is for illustrative purposes. Actual chemical shifts may vary.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique is definitive in distinguishing this compound from noscapine, as their molecular formulas differ.

Studies on noscapine metabolism using UPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) have successfully identified O-demethylated metabolites. nih.gov These analyses confirmed the presence of ions with an accurate mass corresponding to the molecular formula of this compound, C₂₁H₂₁NO₇. nih.gov The expected monoisotopic mass is 399.13180 Da. nih.gov In contrast, the parent compound noscapine (C₂₂H₂₃NO₇) has a monoisotopic mass of 413.14745 Da. The high resolution of the measurement allows for the calculation of a molecular formula with a high degree of confidence, typically with a mass error of less than 5 parts per million (ppm). nih.gov

Table 2: HRMS Data for O-Demethylated Noscapine Metabolites Data adapted from metabolic studies of noscapine. nih.gov

Parameter Value
Molecular FormulaC₂₁H₂₁NO₇
Calculated Monoisotopic Mass ([M+H]⁺)399.13180 Da
Observed m/z in QTOFMS399.1323, 399.1332, 399.1347, 399.1328
Mass Error (ppm)0.5, 3.7, 7.2, 1.0
MS/MS Fragmentation Ions (m/z)220, 192, 178

The fragmentation pattern (MS/MS) further corroborates the structure, with characteristic ions such as m/z 220 resulting from the cleavage of the bond between the phthalide (B148349) and isoquinoline (B145761) moieties.

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be very similar to that of noscapine, but with one critical difference. nist.gov The key diagnostic feature would be the appearance of a broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the newly formed phenolic group. The C-O stretching band for this phenol (B47542) would appear around 1200 cm⁻¹. Other characteristic peaks shared with noscapine include those for the lactone carbonyl (C=O) group (approx. 1760 cm⁻¹), aromatic C=C stretching (approx. 1500-1600 cm⁻¹), and C-O-C stretches of the ether and methylenedioxy groups (approx. 1000-1300 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is sensitive to the electronic structure of the conjugated aromatic systems within the molecule. Noscapine in an aqueous buffer typically shows absorption maxima around 290 nm and 312 nm. researchgate.net The demethylation at the C7 position introduces a phenolic hydroxyl group, which is an auxochrome that can cause a bathochromic (red) shift in the absorption maxima, often accompanied by a change in absorptivity, particularly when measured in a basic solution where the phenol is deprotonated.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from its parent drug, other metabolites, and impurities, as well as for quantifying its presence.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for the analysis of noscapine and its related compounds. researchgate.net Given the structural similarity, these validated methods are directly applicable to the separation and purity assessment of this compound. A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. Since this compound has a free hydroxyl group in place of a methoxy group, it is slightly more polar than noscapine and would therefore be expected to have a shorter retention time under typical RP-HPLC conditions.

Method validation according to ICH guidelines ensures that the analytical procedure is accurate, precise, specific, and robust. researchgate.net

Table 3: Typical Validated RP-HPLC Parameters for the Analysis of Noscapine and Related Compounds Compiled from various published methods. researchgate.netijcrt.org

Parameter Typical Conditions
Column C18 (e.g., Waters Sunfire, Kromasil), 250 x 4.6 mm, 5 µm
Mobile Phase A Aqueous buffer (e.g., 1-octane sulfonic acid, pH 3.0; 0.1% TFA)
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic
Flow Rate 0.8 - 1.5 mL/min
Detection UV at 254 nm or 260 nm
Column Temperature 25 - 45 °C

These methods are suitable for routine quality control, stability testing, and the determination of related substance impurities.

For detecting and quantifying trace amounts of this compound, especially in complex biological matrices like plasma or microsomal incubations, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. akjournals.com UPLC utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov

The coupling of UPLC with a tandem mass spectrometer (MS/MS) provides exceptional specificity and sensitivity. The mass spectrometer can be set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from matrix components.

Metabolic studies of noscapine have successfully used UPLC-MS/MS to separate and identify various demethylated and hydroxylated metabolites, demonstrating its power for metabolite profiling. nih.govnih.gov The use of a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is a common approach. nih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

Gas chromatography and capillary electrophoresis are powerful separation techniques that have found application in the analysis of opium alkaloids, including metabolites and derivatives of narcotine.

Gas Chromatography (GC): In the analysis of compounds related to narcotine, GC, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool. For instance, a study on the metabolism of noscapine (alpha-narcotine) in rats utilized GC-MS to identify various metabolites. While this compound was not the primary focus, the methodology is directly applicable. The use of a capillary column (e.g., 30 m x 0.25 mm I.D., 0.25-µm film thickness) with a temperature program allows for the separation of different demethylated and hydroxylated metabolites.

Capillary Electrophoresis (CE): CE offers an alternative and often complementary separation method to GC. Its application in alkaloid analysis is well-documented. Although specific studies focusing solely on this compound using CE are not prevalent, the technique's ability to separate charged or chiral molecules makes it highly suitable. Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully used for the simultaneous determination of several opium alkaloids. This approach could be adapted for the analysis of this compound, likely providing high-resolution separation from other related compounds.

Crystallographic Analysis and Conformational Studies

Crystallographic and conformational analyses provide definitive information about the three-dimensional structure of this compound, which is fundamental to understanding its chemical behavior.

The conformation of this compound can differ between the solid state and in solution. In the solid state, as determined by X-ray crystallography, the molecule would adopt a single, low-energy conformation dictated by crystal packing forces. In solution, however, the molecule may exhibit greater conformational flexibility. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments, can provide insights into the predominant conformations in different solvents. The relative orientation of the two main heterocyclic ring systems would be of particular interest in such studies.

Computational Chemistry and Molecular Modeling

Computational methods offer a powerful complement to experimental techniques, allowing for a deeper understanding of the electronic properties and dynamic behavior of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., charge distribution, molecular orbitals) and other properties of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting the lowest energy conformation of the molecule.

Calculate the vibrational frequencies: This information can be correlated with experimental infrared (IR) and Raman spectra to aid in spectral assignment.

Determine electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational stability and interactions with other molecules. For this compound, MD simulations could be used to:

V. Mechanisms of Biological Action and Pharmacological Pathways

Elucidation of Molecular Targets and Binding Mechanisms

The efficacy of any potential drug is defined by its ability to interact with specific molecular targets within the body. For 7-O-DeMethyl alpha-Narcotine, the primary identified target is a crucial component of the cellular cytoskeleton.

Modulation of Cellular Signaling Pathways

The disruption of microtubule dynamics by this compound can trigger a cascade of events that modulate various intracellular signaling pathways critical for cell survival and proliferation. While specific pathways modulated directly by this compound are still under extensive investigation, studies on the parent compound, noscapine (B1679977), have shown an influence on pathways such as the NFκB signaling pathway, which is pivotal in regulating inflammatory responses, cell survival, and proliferation. nih.gov For instance, noscapine has been observed to downregulate the expression of NFκB. nih.gov Furthermore, in combination with other agents like cisplatin (B142131), noscapine has been shown to affect the expression of key signaling proteins including pAkt, Akt, cyclin D1, and survivin. nih.gov

Identification of Specific Receptor or Enzyme Binding Sites

The primary and most well-characterized binding site for this compound is on the protein tubulin. While the focus of research has been on its interaction with microtubules, the broader receptor and enzyme binding profile of this specific compound is an area that requires further in-depth investigation to identify other potential molecular targets.

Cellular and Subcellular Effects

The molecular interactions of this compound translate into significant effects at the cellular and subcellular levels, impacting cell cycle progression and the induction of programmed cell death.

Impact on Cell Cycle Progression (e.g., G1 phase arrest)

While the provided outline specifies G1 phase arrest, the bulk of available scientific literature on noscapine and its derivatives consistently points towards an arrest at the G2/M phase of the cell cycle. nih.gov This arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the proper formation of the mitotic spindle, a critical step for cell division. Some studies on other, structurally different compounds have shown an ability to induce G1 arrest through mechanisms such as the activation of the JNK/p53/p21 pathway. nih.gov However, for noscapinoids, the evidence strongly supports a G2/M checkpoint as the primary phase of cell cycle inhibition.

Induction of Programmed Cell Death (Apoptosis) via Specific Pathways (e.g., selective DNA damage)

The arrest of the cell cycle by this compound and related noscapinoids ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. This process is mediated through specific biochemical pathways.

Studies on noscapine have shown that the induction of apoptosis is associated with the activation of effector caspases, such as caspase-3. nih.gov Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of caspase-3 leads to the cleavage of various cellular substrates, culminating in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. nih.govnih.gov Research on noscapine has demonstrated increased expression of cleaved caspase-3 in tumor cells following treatment. nih.gov Furthermore, noscapine has been shown to influence the expression of proteins in the Bcl-2 family, which are key regulators of the mitochondrial pathway of apoptosis, and to upregulate the expression of caspase-8 and caspase-9. nih.gov

The concept of "selective DNA damage" as a direct mechanism of action for this compound is not extensively documented. The observed DNA fragmentation is generally considered a consequence of the apoptotic cascade initiated by the disruption of microtubule function, rather than a primary event of direct DNA damage by the compound itself. nih.gov

Interplay with Related Alkaloid Mechanisms

The biological activities of this compound can be better understood when compared and contrasted with other related alkaloids, particularly in their interactions with key enzymatic and receptor systems.

A significant point of divergence between the mechanisms of noscapinoids and papaverine (B1678415) lies in their effects on phosphodiesterases (PDEs). Papaverine is a well-documented nonxanthine PDE inhibitor, with a potent and specific inhibitory action against PDE10A. drugbank.comnih.gov This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA) signaling pathways. nih.govnih.govspringermedicine.com This mechanism is central to papaverine's anti-inflammatory and neuroprotective effects. nih.govnih.gov

In contrast, the primary mechanism of action described for noscapine and its derivatives, including by extension this compound, is the modulation of microtubule dynamics. cymitquimica.comnih.gov There is no evidence in the available literature to suggest that noscapinoids act as significant phosphodiesterase inhibitors or that their biological effects are mediated by the modulation of cyclic nucleotides. This highlights a fundamental difference in the pharmacological pathways of these two related alkaloids.

While many alkaloids exert their effects through interactions with central nervous system (CNS) receptors, the specific receptor targets for noscapinoids appear distinct from many other classes. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are critical ligand-gated ion channels in the CNS, with subtypes like the α7 and α4β2 receptors being key targets for various therapeutic agents and natural compounds. mdpi.comresearchgate.netnih.gov However, extensive research on nAChR ligands does not indicate an interaction with noscapine or its analogues. nih.govmdpi.com

Instead, the established CNS-related activity of noscapine, its antitussive (cough-suppressing) effect, is primarily mediated by its agonist activity at sigma opioid receptors. drugbank.comnih.gov This indicates that while this compound belongs to a broad class of neuroactive alkaloids, its direct receptor interactions, like its parent compound, are not analogous to those that target the nicotinic acetylcholine receptor system.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological effects of this compound are intrinsically linked to its molecular structure. As a derivative of noscapine, its activity is informed by extensive structure-activity relationship (SAR) studies conducted on the noscapinoid scaffold.

The principal molecular target for noscapine and its analogues is tubulin. These compounds bind to tubulin, alter microtubule dynamics, and arrest cell division, which is the basis for their anticancer potential. cymitquimica.comnih.govnih.gov SAR studies have been crucial in developing more potent derivatives by modifying the noscapine core. monash.eduacs.org

This compound is defined by a modification at the 7-position of the benzofuranone ring system. cymitquimica.comnih.gov Research into "second generation" noscapine analogues has specifically focused on this position to enhance biological activity. nih.gov Other key positions on the noscapine scaffold have also been extensively studied. For instance, modifications at the C-9 position of the isoquinoline (B145761) ring can significantly enhance cytotoxicity without compromising tubulin binding. nih.govgoogle.com The development of halogenated (e.g., 9-Br-Nos) and other substituted analogues has led to compounds with manifold greater potency than the parent noscapine. nih.govnih.gov These studies collectively demonstrate that specific substitutions on both the isoquinoline and benzofuranone rings directly correlate with the compound's affinity for tubulin and its ultimate biological efficacy.

Modification PositionType of ModificationEffect on Biological Activity (vs. Noscapine)Reference
C-7 (Benzofuranone Ring)Demethylation (to form 7-O-DeMethyl)Serves as a basis for second-generation analogs. nih.gov
C-9 (Isoquinoline Ring)Bromination (9-Br-Nos)5–40 fold increase in cytotoxicity. nih.gov
C-9 (Isoquinoline Ring)Attachment of N-arylmethyl pharmacophoreIncreased tubulin binding affinity and antiproliferative activity. nih.govresearchgate.net
N-position (Isoquinoline Ring)N-ethyl cyclic ether substitutionDemonstrated activity against PC3 and MCF-7 cancer cell lines. monash.edu
C-6 (Isoquinoline Ring)Conjugation with amino acidsPotentially enhanced anticancer activity. acs.org

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of pharmacological activity. ntu.edu.sg The naturally occurring and biologically active form of noscapine is (-)-α-Narcotine. nih.gov This specific isomer possesses a defined stereochemistry with an S configuration at the C1 chiral center of the phthalide (B148349) ring and an R configuration at the C9 chiral center of the isoquinoline ring. nih.gov

This precise spatial arrangement is crucial for its interaction with its molecular target, tubulin. While specific studies on the stereoisomers of this compound are not detailed in the literature, the principles derived from the parent compound and general pharmacology strongly imply that its biological potency and selectivity are dependent on maintaining this specific (-)-α stereoconfiguration. Any alteration to these chiral centers would be expected to significantly change the molecule's shape, thereby affecting its ability to bind to tubulin and exert its pharmacological effects.

Identification of Key Pharmacophoric Features for Desired Bioactivity

The biological activity of this compound as an anticancer agent is intrinsically linked to its specific molecular structure, which allows it to interact with its biological target, tubulin. The identification of its key pharmacophoric features—the essential spatial and electronic characteristics necessary for its biological activity—has been a subject of significant research, primarily through comparative studies with its parent compound, noscapine, and other analogues.

The desired bioactivity for this class of compounds is the inhibition of cancer cell proliferation by disrupting microtubule dynamics. monash.edunih.gov This is achieved by binding to tubulin, the fundamental protein subunit of microtubules. researchgate.net While noscapine itself exhibits this activity, it does so weakly, necessitating higher concentrations to be effective. researchgate.net The structural modifications that convert noscapine to this compound are central to a significant enhancement in this bioactivity.

The Crucial Role of the 7-Hydroxy Group

The single most important pharmacophoric feature that distinguishes this compound from its parent compound is the hydroxyl group at the 7-position of the phthalideisoquinoline core. Structural and molecular modeling studies have revealed that the methoxy (B1213986) group (-OCH3) present at this position in noscapine creates steric hindrance. acs.orgnih.gov This steric bulk is believed to cause a clash with the T5-loop of α-tubulin, which prevents the molecule from binding effectively within the colchicine (B1669291) binding site on tubulin. acs.orgnih.gov

The demethylation of the 7-O-methoxy group to a 7-hydroxy (-OH) group removes this steric impediment. nih.gov This allows this compound to fit more favorably into the tubulin binding pocket, leading to a much more potent disruption of microtubule function. Research has shown that 7-hydroxy derivatives can be approximately 500 times more potent than noscapine in arresting the cell cycle, highlighting the critical nature of this single structural change. researchgate.net Thus, the 7-hydroxy group is not merely a minor substitution but a key enabling feature for the desired bioactivity.

Core Scaffold Features

Beyond the pivotal 7-hydroxy group, other regions of the molecule constitute the core pharmacophore necessary for its tubulin-binding activity. These features are shared with other noscapinoids but are rendered more effective by the modification at the 7-position.

Phthalide Ring System: The lactone ring is a crucial part of the scaffold. Its specific stereochemistry and relationship to the isoquinoline portion are vital for maintaining the correct three-dimensional shape required for insertion into the binding site.

Stereochemistry: The specific stereochemical configuration of (-)-α-narcotine is essential for its biological activity. The relative orientation of the phthalide and isoquinoline moieties dictates how the molecule is presented to the binding site on tubulin.

The table below summarizes the comparative bioactivity of Noscapine and its 7-hydroxy derivative, illustrating the dramatic impact of this key pharmacophoric feature.

Compound NameKey Structural Feature at Position 7Relative Potency (Cell Cycle Arrest)
alpha-Narcotine (Noscapine)Methoxy (-OCH3)Baseline
This compoundHydroxy (-OH)~500x greater than Noscapine researchgate.net

Vi. Preclinical Biological Evaluation and Efficacy Modeling

In Vitro Cellular Assays for Antiproliferative Activity

In vitro assays are fundamental in determining the direct effects of a compound on cancer cells. These studies provide initial insights into the compound's potency and mechanism of action at a cellular level.

Screening against Diverse Cancer Cell Lines

At present, detailed findings from comprehensive screenings of 7-O-DeMethyl alpha-Narcotine against a wide array of cancer cell lines are not extensively documented in publicly accessible scientific literature. Such screenings are crucial to identify the spectrum of cancers that may be susceptible to this compound and to reveal potential patterns of sensitivity or resistance across different tumor types.

Quantitative Assessment of Cytotoxicity (IC₅₀ determination)

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's cytotoxic potency. Specific IC₅₀ values for this compound against various cancer cell lines have not been reported in the available research. This data is vital for comparing its activity with that of other established chemotherapeutic agents and for selecting appropriate concentrations for further mechanistic studies.

Apoptosis and Cell Cycle Distribution Assays (e.g., flow cytometry, caspase assays)

The induction of apoptosis (programmed cell death) and interference with the cell cycle are common mechanisms of action for anticancer drugs. While it is hypothesized that this compound, like its parent compound noscapine (B1679977), may induce apoptosis and cause cell cycle arrest, specific experimental data from flow cytometry or caspase activation assays to confirm and quantify these effects are not currently available.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a necessary next step. Animal models, particularly murine models, provide a more complex biological system to assess a drug's potential therapeutic effect.

Assessment of Tumor Growth Inhibition and Regression

A crucial aspect of preclinical evaluation is the assessment of a compound's ability to inhibit tumor growth or cause tumor regression in animal models. These studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice, or syngeneic models, which use cancer cells from the same genetic background as the mouse strain.

Interactive Data Table: Representative Tumor Growth Inhibition Data for Noscapine Analogues (Data for this compound is not available)

CompoundCancer ModelAnimal ModelMean Tumor Volume Reduction (%)Reference
Noscapine-tryptophan conjugate4T1 Mammary CarcinomaBALB/c mice81.8 nih.govacs.org
Noscapine4T1 Mammary CarcinomaBALB/c mice62.7 nih.govacs.org
Bromonoscapine (EM011)Hormone-refractory breast cancerNot specifiedPotent activity reported nih.gov

Mechanistic Biomarker Analysis in Animal Tissues

To understand how a compound exerts its anti-tumor effects, researchers analyze mechanistic biomarkers in tumor and surrounding tissues from animal models. This can involve measuring the levels of proteins involved in cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels).

For noscapinoids in general, studies have investigated biomarkers such as Ki-67 (a marker of proliferation), cleaved caspase-3 (an indicator of apoptosis), and markers of the PI3K/mTOR signaling pathway. google.com A study combining noscapine with cisplatin (B142131) in a lung cancer model showed increased expression of p53, p21, Bax, and cleaved caspases, indicating activation of apoptotic pathways. nih.gov However, specific biomarker analysis in animal tissues treated with this compound has not been documented in the available scientific literature.

Pharmacodynamic Studies in Relevant Preclinical Models

Pharmacodynamic studies are essential to understand the relationship between drug concentration and its effect on the body over time. In the context of anticancer drugs, this involves assessing target engagement and the modulation of downstream signaling pathways.

Target Engagement Studies in Tissues

As a noscapine derivative, this compound is presumed to target tubulin, a protein crucial for microtubule formation and function. google.com Target engagement studies would aim to quantify the binding of the compound to tubulin within tumor tissues and determine the concentration required to achieve a therapeutic effect. Techniques such as immunofluorescence staining of microtubules can reveal the impact on the mitotic spindle. nih.gov

While the tubulin-binding activity of noscapine and some of its more potent analogues has been characterized, with equilibrium dissociation constants (KD) determined, specific target engagement data for this compound in tissues is not available. nih.gov

Interactive Data Table: Representative Tubulin Binding Affinity for Noscapine Analogues (Data for this compound is not available)

CompoundEquilibrium Dissociation Constant (KD) (µM)Reference
9-Br-7-OCONHBn-NOS26 ± 3 nih.gov
9-Br-7-OAc-NOS21 ± 1 nih.gov
9-Br-7-OCONHEt-NOS44 ± 6 nih.gov
9-Br-7-OH-NOS55 ± 6 nih.gov

Investigation of Downstream Signaling Pathways

The interaction of a drug with its target initiates a cascade of events known as downstream signaling. For noscapinoids, binding to tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. google.com Key signaling pathways implicated in the action of noscapine and its derivatives include the p34cdc2 kinase pathway, the JNK pathway, and the NF-κB signaling pathway. medicinacomplementar.com.br Furthermore, noscapine has been shown to inhibit HIF-1α, which in turn reduces the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. medicinacomplementar.com.br

Although the general downstream signaling pathways for the noscapinoid class of compounds have been investigated, specific studies detailing the modulation of these pathways in response to this compound are absent from the current body of scientific literature.

Vii. Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Novel 7-O-DeMethyl alpha-Narcotine Analogues with Enhanced Potency and Selectivity

The rational design of novel analogs based on the this compound scaffold is a promising strategy to enhance its therapeutic index. By leveraging computational modeling and structure-activity relationship (SAR) studies, researchers can predict how modifications to the molecule will affect its biological activity. nih.gov The goal is to create derivatives with improved potency, allowing for lower effective doses, and increased selectivity towards specific molecular targets, thereby minimizing off-target effects.

Key to this endeavor is the synthesis of these rationally designed compounds. nih.gov Organic synthesis protocols will need to be developed and optimized to efficiently produce these novel analogs in sufficient quantities for preclinical testing. researchgate.net The process involves a cyclical approach of design, synthesis, and biological evaluation to iteratively refine the molecular structure for optimal therapeutic properties.

Table 1: Potential Strategies for Analogue Design

Modification StrategyRationaleDesired Outcome
Functional Group Modification Altering polarity, hydrogen bonding capacity, and steric hindrance.Enhanced binding affinity and selectivity for the target protein.
Scaffold Hopping Replacing the core structure with a different one while maintaining key pharmacophoric features.Improved pharmacokinetic properties and novel intellectual property.
Bioisosteric Replacement Substituting a functional group with another that has similar physical or chemical properties.Optimization of potency, selectivity, and metabolic stability.

Investigation of Combination Therapies with Existing Modalities

The future of cancer therapy, a potential application for this compound, increasingly lies in combination approaches. Investigating the synergistic effects of this compound with established treatment modalities such as chemotherapy, radiation therapy, and immunotherapy could reveal enhanced therapeutic efficacy. nih.gov Natural compounds and their derivatives can potentiate the effects of conventional drugs, potentially allowing for dose reduction and mitigating resistance mechanisms. mdpi.commdpi.com

Preclinical studies would be essential to identify the most effective combinations and to understand the underlying mechanisms of synergy. mdpi.com These studies would involve in vitro cell-based assays and in vivo animal models to evaluate the combined effect on tumor growth, metastasis, and the tumor microenvironment.

Table 2: Potential Combination Therapy Approaches

Combination PartnerPotential Mechanism of SynergyTherapeutic Goal
Standard Chemotherapeutics Sensitization of cancer cells to the cytotoxic effects of the chemotherapeutic agent.Overcoming drug resistance and reducing chemotherapy-associated toxicity.
Targeted Therapies Complementary inhibition of different signaling pathways crucial for cancer cell survival and proliferation.Enhanced anti-tumor activity and prevention of acquired resistance.
Immunotherapies Modulation of the tumor microenvironment to enhance the anti-tumor immune response.Improved efficacy of immune checkpoint inhibitors and other immunomodulatory agents.

Advanced Mechanistic Insights into Unique Biological Activities

A thorough understanding of the mechanism of action of this compound is paramount for its clinical development. While its parent compound, noscapine (B1679977), is known to interact with microtubules, this metabolite may possess unique biological activities. Advanced mechanistic studies are required to elucidate its specific molecular targets and the signaling pathways it modulates.

Techniques such as proteomics, genomics, and metabolomics can provide a comprehensive view of the cellular response to this compound. Identifying its direct binding partners and downstream effector molecules will not only clarify its mechanism of action but may also uncover novel therapeutic targets.

Development of Novel Delivery Systems and Formulation Strategies

The clinical utility of a promising compound can be limited by poor physicochemical properties, such as low solubility or rapid metabolism. nih.gov The development of novel drug delivery systems for this compound could be crucial to overcome these hurdles. mdpi.comnih.govnih.gov Encapsulating the compound in nanoparticles, liposomes, or micelles can improve its solubility, protect it from degradation, and enable targeted delivery to the site of action. mdpi.comnih.govyoutube.com

These advanced formulations can enhance the pharmacokinetic profile of this compound, leading to improved bioavailability and sustained release. nih.gov Furthermore, targeted delivery systems can increase the concentration of the drug at the desired site, such as a tumor, while minimizing exposure to healthy tissues. mdpi.comnih.gov

Table 3: Potential Drug Delivery Systems

Delivery SystemAdvantages
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting.
Polymeric Nanoparticles Controlled release, protection of the drug from degradation, potential for surface functionalization.
Micelles Self-assembling, can solubilize poorly water-soluble drugs, small size allows for tissue penetration.

Exploration of New Therapeutic Applications Beyond Initial Findings

While the initial focus of research on noscapine and its derivatives has been on their anticancer properties, it is conceivable that this compound may have other therapeutic applications. Its potential effects on other cellular processes and signaling pathways warrant exploration for new therapeutic indications.

Screening the compound against a broad range of disease models, including neurodegenerative disorders, inflammatory diseases, and viral infections, could uncover unexpected therapeutic opportunities. A systematic approach to exploring new applications, guided by its known biological activities and in silico predictions, could significantly expand the translational potential of this compound.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound, given its psychoactive potential?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, emphasizing humane endpoints and sample size justification. For human cell line studies, obtain ethics committee approval and disclose conflicts of interest. Use blinding in behavioral assays to minimize observer bias. Publish negative results to reduce publication bias .

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